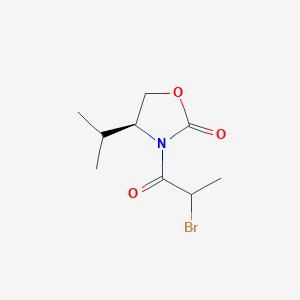
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromopropionyl group and an isopropyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one typically involves the reaction of 2-bromopropionyl chloride with an appropriate oxazolidinone derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropionyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxazolidinone ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxazolidinones with various functional groups.
Reduction Reactions: Formation of alcohol derivatives of the oxazolidinone ring.
Oxidation Reactions: Formation of ketones or carboxylic acids from the isopropyl group.
Wissenschaftliche Forschungsanwendungen
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. The bromopropionyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, affecting their function. The compound’s effects are mediated through pathways involving covalent modification of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromopropionyl-D,L-asparagine
- 2-Bromopropionyl-D,L-glycylglycine
- 2-Bromopropionyl-D,L-phenylalanine
- 2-Bromopropionyl-D,L-norvaline
- 2-Bromopropionyl-D,L-alanine
Uniqueness
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both a bromopropionyl group and an isopropyl group. This combination of functional groups and stereochemistry imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
186355-83-9 |
|---|---|
Molekularformel |
C9H14BrNO3 |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
(4S)-3-(2-bromopropanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H14BrNO3/c1-5(2)7-4-14-9(13)11(7)8(12)6(3)10/h5-7H,4H2,1-3H3/t6?,7-/m1/s1 |
InChI-Schlüssel |
MNJZLTZJKSZFJF-COBSHVIPSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)C(C)Br |
Kanonische SMILES |
CC(C)C1COC(=O)N1C(=O)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


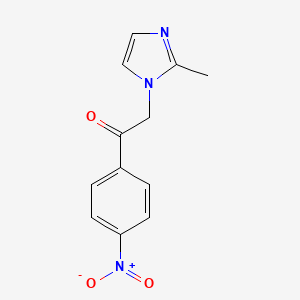
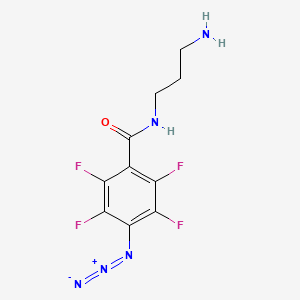
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)


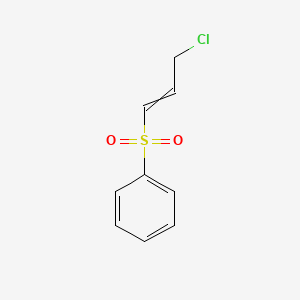
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
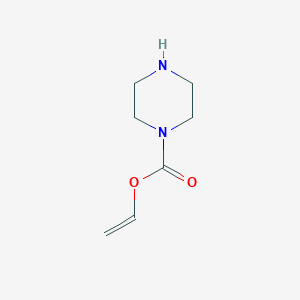
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)

